molecular formula C6H3ClN2S2 B1603621 6-Chlorothiazolo[4,5-b]pyridine-2-thiol CAS No. 488742-54-7

6-Chlorothiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1603621
CAS No.: 488742-54-7
M. Wt: 202.7 g/mol
InChI Key: WNODJDUJWQRQEQ-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom at the 6th position and a thiol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-bromo-5-chloropyridine with potassium ethylxanthate, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts like lithium bromide and bromine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Scientific Research Applications

6-Chlorothiazolo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Chlorothiazolo[4,5-b]pyridine-2-thiol can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNODJDUJWQRQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625329
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488742-54-7
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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